
2-Fluoromandelic acid
説明
2-Fluoromandelic acid (2-FMA) is a synthetic chemical compound with a molecular formula of C8H7FO2. It belongs to the class of compounds known as substituted phenylacetic acids and is an analogue of mandelic acid. 2-FMA is a white crystalline solid with a melting point of around 105°C. It is soluble in water and has a pKa of 1.6. 2-FMA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and as a tool in laboratory experiments.
科学的研究の応用
1. Crystallography and Resolving Systems
2-Fluoromandelic acid has been studied in the context of crystallography and resolving systems. Valente and Moore (2000) explored its resolution with pseudoephedrine, resulting in a variety of diastereomeric phases and crystal structure types. This study highlights the complex interionic interactions and potential applications in molecular discrimination and crystal engineering (Valente & Moore, 2000).
2. Chemical Synthesis and Derivatization
The synthesis and absolute configuration of this compound, alongside its utility as a chiral derivatizing agent, was investigated by Hamman et al. (1987). They demonstrated its application in distinguishing enantiomers and determining enantiomeric excess in secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).
3. Structural Analysis and Thermochemical Properties
Larsen and Marthi (1997) focused on the crystal structures of optically active monofluoro-substituted mandelic acids, including this compound. Their work provides insights into the hydrogen-bonding schemes, structural differences, and melting enthalpies, offering valuable information for thermodynamic and structural studies (Larsen & Marthi, 1997).
4. Fluorescence and Bioimaging Applications
The potential of this compound derivatives as fluorescent amino acids in protein studies was explored by Summerer et al. (2006). They successfully incorporated a fluorophore into proteins, demonstrating applications in studying protein structure and dynamics, as well as in vivo and in vitro biomolecular interactions (Summerer et al., 2006).
Safety and Hazards
When handling 2-Fluoromandelic acid, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
特性
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382479 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-31-1 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-fluoromandelic acid interesting in the context of chiral resolution?
A: this compound, as a chiral molecule, presents a challenge in separating its enantiomers. The research demonstrates that this compound forms diastereomeric salts with (+)-(1S;2S)-pseudoephedrine with a large difference in solubility. Specifically, the diastereomers with 2'-fluoromandelic acid exhibit the largest solubility difference (15-fold) in 95% ethanol []. This significant difference in solubility between the diastereomeric salts allows for easier separation and purification of the desired enantiomer, making it a valuable tool for chiral resolution.
Q2: What are the primary intermolecular interactions responsible for the formation of these diastereomeric salts?
A: The main interactions driving the formation of the diastereomeric salts are hydrogen bonds []. These hydrogen bonds occur between the protonated secondary ammonium ion of the (+)-(1S;2S)-pseudoephedrine and the carboxylate group of the fluoromandelic acid. The research highlights different structural arrangements of these hydrogen bonds depending on the specific diastereomer formed, leading to variations in solubility and other physical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)
![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)
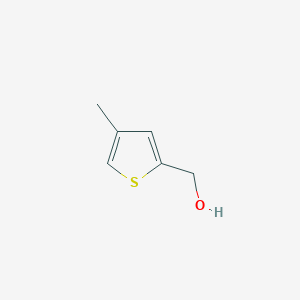
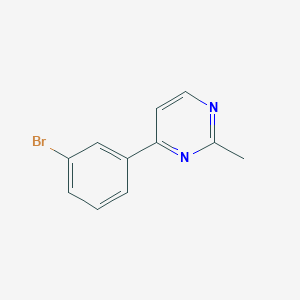
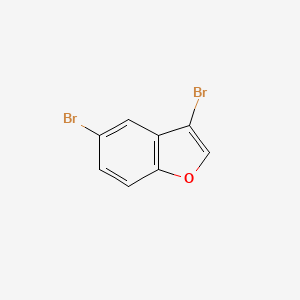
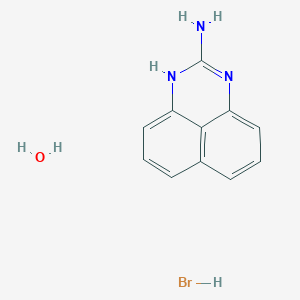
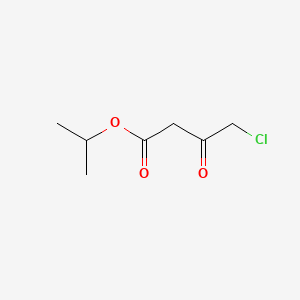
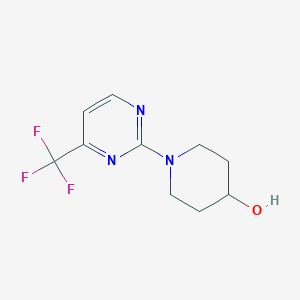

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)
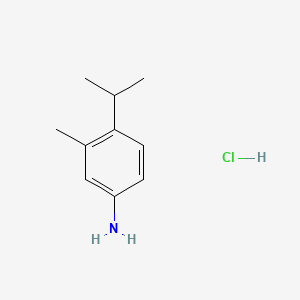
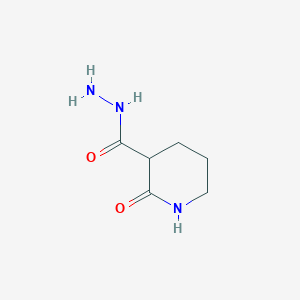
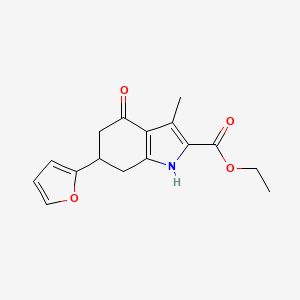
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
